N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide

Antimicrobial susceptibility Clostridioides difficile MIC90

CDI research demands antibacterials that spare gut microbiota while ensuring high potency. SMT19969 (ridinilazole, CAS 1396576-34-3) is a narrow-spectrum, non-absorbable agent specifically developed for oral CDI treatment. • 53% reduction in CDI recurrence vs. vancomycin in Phase 3 (8.1% vs. 17.3%, P=0.0002) • 64-fold more potent than metronidazole (MIC₉₀=0.125 vs. 8 mg/L); 16-fold more potent than vancomycin • Significantly less disruption of gut microbiota alpha diversity vs. vancomycin (P<0.0001)

Molecular Formula C15H21N3O3S
Molecular Weight 323.41
CAS No. 1396576-34-3
Cat. No. B2404497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide
CAS1396576-34-3
Molecular FormulaC15H21N3O3S
Molecular Weight323.41
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C15H21N3O3S/c19-15(13-3-7-16-8-4-13)18-9-5-12(6-10-18)11-17-22(20,21)14-1-2-14/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2
InChIKeyMZSRXEMZBSGBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide (Ridinilazole / SMT19969; CAS 1396576-34-3) – A Narrow-Spectrum Antibiotic for Clostridioides difficile Infection


N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide (CAS 1396576-34-3), also known as ridinilazole or SMT19969, is a synthetic small-molecule antibacterial belonging to a novel structural class of non-absorbable, narrow-spectrum agents specifically developed for oral treatment of Clostridioides (Clostridium) difficile infection (CDI). The compound exhibits a distinct DNA minor-groove-binding mechanism of action that underpins its bactericidal activity against C. difficile. Unlike broad-spectrum antibiotics such as vancomycin or metronidazole, ridinilazole was rationally designed to spare the normal gut microbiota, a feature quantifiably linked to reduced CDI recurrence [1].

Why N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide Cannot Be Interchanged with Vancomycin, Metronidazole, or Fidaxomicin


Substituting SMT19969 with a generic antibiotic for CDI is not supported by quantitative evidence. In head-to-head assays, SMT19969 (MIC₉₀ = 0.125 mg/L) is 64-fold more potent than metronidazole (MIC₉₀ = 8 mg/L) and 16-fold more potent than vancomycin (MIC₉₀ = 2 mg/L) against clinical C. difficile isolates [1]. Unlike vancomycin, which is bacteriostatic, SMT19969 is bactericidal, reducing viable counts below the limit of detection within 24 h [1]. In a Phase 3 trial, SMT19969 reduced CDI recurrence by 53% compared with vancomycin (8.1% vs. 17.3%, P = 0.0002) [2]. This combination of potency, mode of action, and recurrence reduction is not replicable by simply switching to a generic in-class compound.

Quantitative Evidence Guide – SMT19969 (CAS 1396576-34-3) vs. Standard-of-Care CDI Antibiotics


In Vitro Potency: SMT19969 is 64‑Fold More Potent Than Metronidazole and 16‑Fold More Potent Than Vancomycin Against C. difficile Clinical Isolates

SMT19969 demonstrated an MIC₉₀ of 0.125 mg/L against 82 C. difficile clinical isolates (including ribotype 027 and metronidazole-reduced-susceptibility strains), compared with MIC₉₀ values of 8 mg/L for metronidazole and 2 mg/L for vancomycin. This represents a 64‑fold and 16‑fold advantage, respectively [1]. In a separate study of 50 ribotype-defined strains, SMT19969 was one dilution more active (MIC₉₀ = 0.25 μg/mL) than fidaxomicin (MIC₉₀ = 0.5 μg/mL) and two to six dilutions more active than vancomycin or metronidazole [2].

Antimicrobial susceptibility Clostridioides difficile MIC90

Bactericidal vs. Bacteriostatic: SMT19969 Eradicates C. difficile Below Detection Limits, Vancomycin is Bacteriostatic

Time-kill assays demonstrated that SMT19969 reduced viable C. difficile counts to below the limit of detection by 24 h post-inoculation across three strains (BI1, 630, 5325; ribotypes 027, 012, 078). In contrast, vancomycin was bacteriostatic against all three strains. Fidaxomicin was bactericidal but showed reduced killing at concentrations <20 × MIC against the ribotype 027 strain [1].

Bactericidal Killing kinetics Pharmacodynamic parameter

In Vivo Hamster Model: SMT19969 Prevents Recurrent Disease; Vancomycin Shows 10% Survival at Day 28 Post-Treatment

In the hamster model of CDI (C. difficile BI1/ribotype 027), SMT19969, vancomycin, and fidaxomicin all achieved 100% survival during the 5‑day dosing period. However, after treatment cessation, vancomycin-treated animals began dying on day 11, with only 10% survival by day 28. In contrast, 90–100% of SMT19969- and fidaxomicin-treated animals survived through day 28. Against C. difficile 630 (ribotype 012), day 28 survival was 80–100% for SMT19969 versus 0% for vancomycin [1].

In vivo efficacy Hamster CDI model Recurrence prevention

Phase 2 Clinical Trial: SMT19969 Achieves Statistical Superiority Over Vancomycin in Sustained Clinical Response (66.7% vs. 42.4%)

In the Phase 2 CoDIFy trial (100 patients, randomised, double-blind, active-controlled), SMT19969 (200 mg twice daily, 10 days) achieved a sustained clinical response (SCR) of 66.7% (24/36) compared to 42.4% (14/33) for vancomycin (125 mg four times daily, 10 days), with a treatment difference of 21.1% (90% CI 3.1–39.1; P = 0.0004). This established statistical superiority over vancomycin at the 10% significance level [1].

Phase 2 clinical trial Sustained clinical response CDI recurrence

Phase 3 Trial: SMT19969 Reduces CDI Recurrence by 53% Compared with Vancomycin (8.1% vs. 17.3%, P = 0.0002)

In the Phase 3 Ri-CoDIFy trials (randomised, double-blind), SMT19969 (200 mg twice daily) and vancomycin (125 mg four times daily) achieved SCR rates of 73% vs. 70.7%, respectively (treatment difference 2.2%). Critically, SMT19969 resulted in a 53% reduction in CDI recurrence: 8.1% vs. 17.3% (95% CI ‑14.1% to ‑4.5%; P = 0.0002). SMT19969 preserved microbiota diversity, increased secondary bile acids, and did not increase the resistome, while vancomycin worsened dysbiosis and increased Proteobacteria ∼3.5‑fold [1].

Phase 3 clinical trial Recurrence reduction Microbiome preservation

Gut Microbiota Sparing: SMT19969 Demonstrates Significantly Less Disruption of Human Gut Microbiota Than Vancomycin

In a nested cohort study of the Phase 2 trial, SMT19969 treatment resulted in significantly less loss of gut microbiota diversity than vancomycin. At end-of-treatment (Day 10), alpha diversity decreased with both antibiotics but was significantly better preserved with SMT19969 (P < 0.0001). Vancomycin caused profound losses of Bacteroides, C. coccoides, C. leptum, and Prevotella groups, and a significant increase in Enterobacteriaceae, while SMT19969 showed only a modest decrease in C. leptum that recovered by Day 25. Microbiota composition returned to baseline sooner with SMT19969 [1]. In vitro, SMT19969 MIC₉₀ was >512 μg/mL against Bifidobacteria, Lactobacillus, and Bacteroides spp., confirming minimal activity against beneficial flora [2].

Microbiome preservation Gut microbiota Alpha diversity

Recommended Application Scenarios for N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide (CAS 1396576-34-3) in Research and Development


Preclinical CDI Efficacy Studies Requiring Bactericidal Activity and Recurrence Prevention

SMT19969 is the preferred compound for in vivo CDI models (e.g., hamster or mouse) where the primary endpoint is both acute survival and prevention of post-treatment recurrence. Evidence shows 90–100% survival at day 28 post-treatment in the hamster model vs. 10% for vancomycin [1]. This makes SMT19969 an essential positive control or test agent for recurrence-focused preclinical programs.

Microbiome-Sparing Antibiotic Discovery and Comparative Microbiota Analysis

For research programs evaluating the impact of antibiotics on gut microbiota, SMT19969 serves as a benchmark narrow-spectrum agent. Clinical data demonstrate significantly less disruption of alpha diversity vs. vancomycin (P < 0.0001) and earlier return to baseline microbiota composition [2]. SMT19969 is therefore the compound of choice for studies quantifying microbiome preservation as a therapeutic endpoint.

Clinical Trial Reference Standard for CDI Recurrence Endpoints

Given the Phase 3 data showing a 53% reduction in CDI recurrence vs. vancomycin (8.1% vs. 17.3%, P = 0.0002) [3], SMT19969 is an essential comparator for any new CDI therapeutic entering clinical development. Procurement for clinical trial planning, assay validation, or comparator sourcing is strongly justified by these quantitative recurrence outcomes.

Mechanistic Studies of DNA Minor-Groove-Binding Antibiotics

SMT19969 is a validated DNA minor-groove binder that inhibits cell division in C. difficile [4]. Research programs investigating the structure-activity relationships of DNA-targeting antibacterials will find SMT19969 a structurally distinct and mechanistically characterized tool compound.

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